EACC

Content Navigation

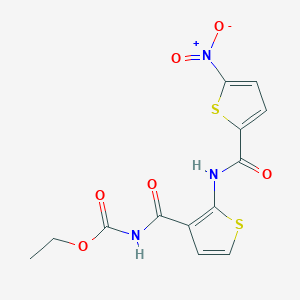

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

EACC specifically blocks the fusion of completed autophagosomes with lysosomes without affecting the degradative capacity of the lysosomes themselves or general endocytic pathways [1]. Its mechanism is distinct from other autophagy inhibitors like Bafilomycin A1 (which disrupts lysosomal acidity) or Chloroquine (which acts as a lysosomotropic agent) [2].

The diagram below illustrates the mechanism of this compound in the autophagy pathway:

This compound exerts its effect by inhibiting the translocation of the SNARE protein Syntaxin 17 (Stx17) to autophagosomal membranes. Stx17, along with its partner SNARE SNAP29, is essential for docking and fusing with the lysosomal R-SNARE VAMP8 [1]. By disrupting this specific SNARE complex, this compound halts autophagic flux, leading to an accumulation of undegraded autophagosomes in the cell.

Experimental Applications & Protocols

This compound has been utilized as a tool compound to investigate various cellular processes, particularly the role of autophagy and retrograde transport in different biological contexts.

Protection Against Plant Toxins

Research has shown that this compound provides strong protection against certain plant toxins, including ricin, abrin, and modeccin [3]. The protection mechanism does not appear to be through inhibition of toxin endocytosis or retrograde transport to the Golgi and Endoplasmic Reticulum (ER). Instead, evidence suggests this compound blocks the release of the enzymatically active toxin moiety from the ER into the cytosol, a critical step for intoxication [3]. The following workflow visualizes a key experiment to determine the site of this compound action:

Modifying Extracellular Vesicle (EV) Content

This compound is one of several autophagy modulators used to study how disrupting autophagic flux influences the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs) secreted by cancer cells. Treatment with this compound significantly alters the proteome of these EVs, affecting the presence of signaling molecules like SQSTM1 and the TGFβ1 pro-protein, which can influence cell-to-cell communication within the tumor microenvironment [2].

Detailed Experimental Methodology

Below is a synthesis of standard protocols for using this compound in cell-based studies, compiled from multiple research articles [3] [1] [2].

1. Cell Culture and Pre-treatment

- Cell Lines Used: Commonly employed models include HeLa, HEp-2, and PC3 cells [3] [1].

- Preparation: Culture cells in standard medium (e.g., DMEM/F12 with 10% FBS) until 70-90% confluent.

- Pre-treatment: Replace medium with one containing a 10 µM concentration of this compound. Pre-incubate cells for 2 hours before applying another experimental stimulus (e.g., toxin, starvation). For autophagy induction during treatment, use starvation conditions (e.g., serum-free medium) [3] [1].

2. Key Controls and Viability

- Solvent Control: Always include a vehicle control (e.g., DMSO) as this compound is often dissolved in DMSO [1].

- Viability Check: Under these conditions (10 µM for 2-5 hours), this compound does not significantly affect cell viability [1]. Assess viability using standard methods (e.g., Trypan blue exclusion, MTT assay) for longer treatments.

3. Sample Analysis and Validation Validation of this compound's effect is typically done by analyzing established autophagy markers:

| Assay Type | Method | Expected Outcome with this compound |

|---|---|---|

| Immunoblotting | Probe for LC3-II and p62/SQSTM1 | Accumulation of both LC3-II and p62 proteins [1]. |

| Microscopy | Tandem fluorescent mRFP-GFP-LC3 reporter | Increase in yellow puncta (mRFP+/GFP+, autophagosomes) due to blocked fusion/acidification [1]. |

Research Implications and Context

This compound serves as a more specific tool than lysosomotropic agents because it reversibly inhibits autophagosome-lysosome fusion without directly impairing lysosomal pH or general endocytic degradation [1]. Its ability to protect against specific toxins like ricin highlights a crucial, autophagy-independent role for the SNARE protein Stx17 or related machinery in the ER-translocation step of these toxins [3].

References

EACC: A Compound in Biomedical Research

In experimental biology and drug development, EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a chemical compound identified as a reversible inhibitor of autophagy [1]. It works by selectively blocking the fusion of autophagosomes with lysosomes, without significantly affecting endo-lysosomal function [2].

The table below summarizes its mechanism and experimental applications based on one study [1]:

| Aspect | Details on this compound |

|---|---|

| Primary Mechanism | Reversibly inhibits autophagosome-lysosome fusion by blocking recruitment of syntaxin 17 (Stx17) to autophagosomes [1]. |

| Key Experimental Finding | Provides strong protection against plant toxins (ricin, abrin, modeccin) by inhibiting the release of the toxin's active A-moiety into the cytosol, not by blocking its transport to the Golgi or ER [1]. |

| Cell Lines Used | HEp-2 cells, PC3 cells, HeLa cells [1]. |

| Typical Working Concentration | 10 µM [1]. |

| Critical Note on Solubility | The protective effect of this compound is abolished in the presence of serum, and its effects are reversible upon removal from the medium [1]. |

Example Experimental Protocol: Investigating Toxin Inhibition

The following diagram and protocol outline the experimental workflow used to study this compound's protective effect against ricin toxin [1].

A workflow to study this compound's effect on ricin toxicity.

Key Methodological Details [1]:

- Cell Preparation: Experiments were conducted using HEp-2 cells. Before the experiment, cells were grown in a serum-free medium to induce autophagy.

- Control Groups: Crucial controls include cells treated with ricin alone (no this compound) and cells treated with this compound alone to assess its intrinsic impact on protein synthesis.

- Measurement: Protein synthesis was measured 3 hours after ricin addition. A standard method is the incorporation of radioactive leucine into newly synthesized proteins.

- Supporting Data: To pinpoint the exact step of inhibition, the researchers used sulfation and glycosylation assays with modified ricin (RS1, RS2). They demonstrated that this compound does not block ricin's transport to the ER but inhibits the reduction of the disulfide bond connecting the toxin's A- and B-chains, thereby preventing the release of the active A-chain into the cytosol.

Effective Accelerationism (e/acc): A Technological Philosophy

The table below contrasts its stance with a more cautious approach.

| Feature | Effective Accelerationism (e/acc) | Prosocial AI |

|---|---|---|

| Core Belief | Technological progress is an unstoppable force that should be accelerated to solve humanity's problems [5] [4]. | Technological development must be guided by human values and ethical considerations from the start [5]. |

| View on AI Risk | Believes existential risks from AI are negligible; the bigger risk is moving too slowly [5] [4]. | Prioritizes thorough testing and safety mechanisms to avoid systems that undermine society [5]. |

| Approach to Regulation | Champions free-market innovation and opposes regulation, viewing it as a barrier to progress [5] [4]. | Supports establishing thoughtful guardrails and inclusive governance before deployment [5]. |

| Ultimate Goal | To use technology to ensure human survival and propagate consciousness, potentially in non-biological forms [4] [6]. | To create AI that benefits both people and the planet, reflecting our highest values [5]. |

The following diagram illustrates the core ideological conflict in AI development as framed by the e/acc movement.

The competing philosophies shaping AI's future.

References

- 1. Modulation of Ricin Intoxication by the Autophagy Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 2. Autophagy modulators influence the content of important ... [biosignaling.biomedcentral.com]

- 3. Effective Accelerationism this compound [larksuite.com]

- 4. Effective accelerationism [en.wikipedia.org]

- 5. Effective Accelerationism Or Prosocial AI. What Is The ... [forbes.com]

- 6. — Effective / Accelerationism - swarthy’s sensibles e acc [web.archive.org]

EACC Introduction and Molecular Mechanism

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor. It works by selectively inhibiting the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby blocking the fusion of autophagosomes with lysosomes without affecting general endo-lysosomal function [1] [2]. This reversible action allows for precise control in experimental settings.

The diagram below illustrates how this compound inhibits autophagy.

This compound's inhibition of Stx17 also impacts other cellular processes. Research shows this compound provides strong protection against plant toxins like ricin, abrin, and modeccin by inhibiting the release of the toxin's active moiety into the cytoplasm, likely by disrupting ER function or protein translocation [2].

Experimental Applications and Key Findings

This compound is used to investigate the role of autophagy in various biological contexts. Key experimental findings are summarized below.

| Research Area / Model | Key Findings on this compound Impact | Significance / Proposed Mechanism |

|---|---|---|

| Head & Neck Cancer (FaDu cells) [1] | Alters protein content of PS-positive Extracellular Vesicles (PS-EVs); increases signaling molecules (SQSTM1, TGFβ1). | Modifies cell communication; potential to influence tumor microenvironment via EVs. |

| Toxin Intoxication (Ricin) [2] | Strongly protects cells (HEp-2, PC3, HeLa); does not prevent toxin transport to Golgi/ER. | Inhibits reduction of ricin in ER, blocking active subunit release into cytosol. |

| General Autophagy Studies [1] [2] | Reversibly blocks autophagosome-lysosome fusion; effect is reversible upon removal. | Confirms specificity for late-stage autophagy; valuable for probing autophagy flux. |

The experimental workflow for studying this compound's impact on cancer cells and extracellular vesicles is visualized below.

Detailed Experimental Protocols

To utilize this compound in your research, here are established protocols from recent studies.

1. Cell Culture and Autophagy Modulation

- Cell Lines: Experiments are commonly performed on cancer cell lines like FaDu (head and neck squamous cell carcinoma) or HEp-2 cells [1] [2].

- Culture Conditions: Use standard media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics [1].

- This compound Treatment: For autophagy inhibition, treat cells at 10 µM concentration for 24 hours [1] [2]. Prepare a stock solution and dilute in culture medium. Note that serum can potentially interfere with this compound's activity [2].

- Control: Always include a vehicle control (e.g., DMSO) to account for solvent effects.

2. Conditioned Media and EV Isolation (from FaDu cells) This protocol is used to study this compound's effect on extracellular vesicle content [1].

- Grow Cells: Culture FaDu cells to 90-95% confluency in flasks.

- Apply Treatment: Replace medium with fresh medium containing 10 µM this compound for 24 hours.

- Collect Conditioned Media: Centrifuge at 400 g for 10 minutes at room temperature to pellet and remove cells.

- Clear Debris: Transfer supernatant and centrifuge at 2,000 g for 20 minutes at 4°C to remove cellular debris and apoptotic bodies.

- Remove Large EVs: Centrifuge the resulting supernatant at 10,000 g for 40 minutes at 4°C to pellet large extracellular vesicles.

- Filter: Pass the supernatant through a 0.22 µm pore PES filter to remove any remaining large particles. The resulting filtrate (CM1) contains the PS-positive EVs of interest for further analysis.

3. Assessing Protection Against Ricin Toxin This protocol evaluates this compound's efficacy in modulating toxin processing [2].

- Pre-incubation: Seed and grow susceptible cells (e.g., HEp-2, HeLa) and pre-incubate with 10 µM this compound for 2 hours in serum-free medium for optimal effect.

- Challenge with Toxin: Add ricin toxin to the culture medium.

- Measure Protein Synthesis: After a set period (e.g., 3 hours post-ricin addition), measure protein synthesis rates in the cells, typically using a metabolic assay. Protection is indicated by higher levels of protein synthesis in this compound-treated cells compared to untreated, ricin-challenged controls.

Future Research Directions

This compound is a promising research tool, but several areas require further investigation to unlock its full potential:

- Therapeutic Translation: Explore its efficacy in vivo, particularly in combination therapies for cancer or as a protective agent against specific toxins [1] [2].

- Mechanism Elucidation: The exact molecular target of this compound within the Stx17 recruitment pathway is still unknown. Identifying this target is a crucial next step [2].

- Broader Pathophysiological Role: Investigate the role of Stx17 and this compound-sensitive pathways in other diseases, such as neurodegeneration or infection.

References

Biological Activities & Experimental Evidence

EACC demonstrates activity in distinct biological pathways, supported by the following key experimental findings.

Modulation of Autophagy and Protection against Toxins

This compound blocks a late stage of autophagy without affecting endo-lysosomal function, providing a protective effect against certain plant toxins [1].

- Experimental Workflow for Autophagy & Toxin Studies:

- Cell Culture & Pre-treatment: Cells (e.g., HEp-2, PC3, HeLa) are pre-incubated with this compound (e.g., 10 µM) in serum-free media for 30 minutes to 2 hours [1].

- Toxin Challenge: Cells are exposed to toxins like ricin, abrin, modeccin, viscumin, or volkensin [1].

- Assay Readout:

- Protein Synthesis Measurement: Toxin-induced cytotoxicity is quantified by measuring the incorporation of radioactive amino acids into proteins after a set period (e.g., 3 hours) [1].

- Sulfation & Glycosylation Assay: Radiolabeled sulfate (³⁵S) is used to track toxin transport to the Golgi apparatus and ER. A shift to a higher molecular weight band indicates ER-specific glycosylation [1].

- A-chain Release Assay: The reduction of the ricin disulfide bond in the ER is detected by immunoprecipitation of sulfated ricin under non-reducing conditions, which shows the free A-chain [1].

The diagram below illustrates how this compound inhibits autophagy and the subsequent protection mechanism against ricin toxin, based on the experimental findings [1].

Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

This compound was identified as a hit in a drug-repurposing screen against SARS-CoV-2 PLpro [2].

- Experimental Workflow for PLpro Inhibition:

- High-Throughput Screening (HTS): A FRET-based enzymatic assay is used to screen compound libraries against PLpro. Compounds are tested at a single concentration (e.g., 40 µM), and hits showing >50% inhibition are selected for dose-response studies [2].

- IC₅₀ Determination: Selected hits are titrated to determine half-maximal inhibitory concentration (IC₅₀) using the FRET assay. For this compound, the reported IC₅₀ against SARS-CoV-2 PLpro is 8.28 µM [2].

- Counter-Screening: Hits are tested against related proteases (e.g., SARS-CoV-2 Mpro) to rule out non-specific inhibition [2].

- Mechanism of Action Studies:

- Thermal Shift Assay: Validates direct binding of the compound to the target protein by measuring changes in the protein's thermal stability [2].

- Enzyme Kinetics: Lineweaver-Burk plot analysis determines the inhibition modality (e.g., competitive) [2].

- Cellular FlipGFP Assay: Confirms inhibition of PLpro activity in a cellular environment [2].

The following table summarizes key quantitative data from the PLpro inhibition studies [2]:

| Assay Type | Target | Reported IC₅₀ or Value | Experimental Notes |

|---|---|---|---|

| Enzymatic (FRET) | SARS-CoV-2 PLpro | 8.28 µM | Broad-spectrum; also inhibits SARS-CoV PLpro (IC₅₀ = 6.28 µM) [2] |

| Enzymatic (FRET) | MERS-CoV PLpro | 27.8 µM | Weaker inhibition [2] |

| Enzymatic (FRET) | SARS-CoV-2 Mpro | ≥ 60 µM | Inactive, suggests specificity for PLpro [2] |

| Cellular (FlipGFP) | Cellular PLpro Activity | Not active | Did not show significant inhibition in this cell-based assay [2] |

The diagram below outlines the key steps and decision points in the drug repurposing screening workflow that identified this compound as a PLpro inhibitor [2].

Research Applications and Implications

This compound serves primarily as a research tool in two areas:

- As a Tool for Autophagy Research: Its reversible and specific action on autophagosome-lysosome fusion makes it valuable for studying autophagy dynamics without permanently disrupting lysosomal function [1] [3].

- As a Starting Point for Antiviral Development: Its novel scaffold as a PLpro inhibitor provides a new chemical starting point for developing broad-spectrum anticoronaviral agents, though further optimization is needed to improve potency and cellular activity [2].

References

EACC in Biochemistry: An Autophagy Inhibitor

In biochemical contexts, EACC refers to a compound with the formula ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate. It was recently identified as a specific and reversible inhibitor of autophagy, a critical cellular process for degrading damaged components [1].

- Primary Mechanism: this compound works by inhibiting the fusion of autophagosomes (cellular structures that sequester debris) with lysosomes (the cell's "stomach"). It does this by preventing the recruitment of a key protein, syntaxin 17 (Stx17), to the autophagosomal membrane [1].

- Discovery in Toxin Research: Research has shown that this compound provides strong protection against certain plant toxins, most notably ricin, as well as abrin, modeccin, viscumin, and volkensin [1].

- Protective Effect: The compound does not significantly block the toxin's entry into the cell or its transport to the Golgi apparatus and Endoplasmic Reticulum (ER). Instead, it appears to inhibit the final step where the active, toxic part of the ricin molecule (the A-chain) is released into the cell's cytosol from the ER, thereby preventing cell death [1].

The table below summarizes the experimental findings on this compound's effect on ricin intoxication:

| Experimental Aspect | Key Finding with this compound |

|---|---|

| Toxin Protection | Strong protection against ricin, abrin, modeccin, viscumin, and volkensin [1]. |

| Cellular Uptake | No effect on ricin binding to the cell surface; slight (20%) inhibition of endocytic uptake [1]. |

| Retrograde Transport | Ricin successfully reaches the Golgi and ER; transport is not significantly blocked [1]. |

| Proposed Mechanism | Inhibits the reduction of the ricin disulfide bond in the ER, preventing release of the toxic A-chain into the cytosol [1]. |

| Effect on Protein Synthesis | Minimal effect on total cellular protein synthesis, indicating low inherent toxicity [1]. |

This compound in Quantum Information: Entanglement-Assisted Classical Communication

In quantum information theory, This compound stands for Entanglement-Assisted Classical Communication. It describes a protocol that uses pre-shared quantum entanglement between a sender and receiver to enhance the amount of classical information that can be sent over a quantum channel [2] [3].

- Core Principle: The most famous example is superdense coding, where sending one quantum bit (qubit) over a channel, assisted by one pre-shared entangled pair, can transmit two classical bits of information [2] [3].

- Recent Research Focus: While the theoretical capacities of such channels are well-studied, recent work aims to develop explicit this compound codes for practical, finite-length communication scenarios that can correct a fixed number of errors or erasures [2] [3].

- Code Construction: One approach reduces the quantum problem to a classical one by using a mixed-alphabet Reed-Solomon code. This encodes messages into a string of symbols, where some parts use a standard alphabet and others (leveraging entanglement) use a larger alphabet, boosting the information rate [2].

Experimental Protocol: Assessing this compound's Protective Effect (Biochemical Context)

The following is a summarized methodology based on the research paper for evaluating the effect of the autophagy inhibitor this compound on ricin intoxication in cell cultures [1]:

- Cell Culture Preparation: Use adherent cell lines such as HEp-2, PC3, or HeLa cells. Grow them in standard culture media with serum.

- Pre-incubation with this compound: Replace the culture medium with a serum-free medium containing a specified concentration of this compound (e.g., 10 µM). Incubate the cells for a set period (e.g., 30 minutes to 2 hours).

- Toxin Exposure: Add ricin toxin to the culture medium at various concentrations while the this compound is still present.

- Measurement of Intoxication (Protein Synthesis Assay)

- After a further incubation period (e.g., 3 hours), assess the level of cellular intoxication by measuring the rate of protein synthesis.

- This is typically done by pulsing the cells with a radioactive amino acid (e.g., (^{35}S)-methionine/cysteine) or a non-radioactive alternative. The amount of label incorporated into newly synthesized proteins is quantified.

- A higher level of incorporation indicates greater protection by this compound from ricin's protein-synthesis-inhibiting effect.

- Control Experiments: Include control groups treated with ricin but not this compound, and with this compound but not ricin, to establish baseline toxicity and any inherent effects of this compound itself.

Visualizing the Mechanisms

The diagrams below illustrate the core concepts for both meanings of this compound, created using Graphviz per your specifications.

Diagram 1: this compound inhibits ricin's toxic A-chain release in the ER, preventing cytosolic damage [1].

Diagram 2: this compound protocol uses pre-shared entanglement to send two classical bits via one qubit [2] [3].

How to Proceed

Given the stark difference between these two fields, your next steps should be to narrow your focus:

- For research on cellular pathways and drug development, you should delve deeper into the literature on autophagy inhibitors and their role in modulating toxin action and other diseases. The compound this compound itself is a specific tool in this ongoing research area [1].

- For research on quantum communication, your focus should be on the latest developments in entanglement-assisted coding theory and quantum error correction, building on the foundational concept of superdense coding [2] [3].

References

EACC: Background and Key Properties

EACC is a known autophagy inhibitor that acts by selectively blocking autophagosome-lysosome fusion. It achieves this by preventing the translocation of the autophagosome-specific SNARE protein Syntaxin 17 (Stx17), thereby reversibly inhibiting autophagic flux without affecting endo-lysosomal function [1] [2] [3].

The table below outlines its basic chemical and handling information:

| Property | Description |

|---|---|

| CAS Number | 864941-31-1 [3] |

| Molecular Formula | C₁₃H₁₁N₃O₆S₂ [3] |

| Molecular Weight | 369.37 g/mol [3] |

| Recommended Solvent | DMSO [3] |

| Stock Solution Stability | -80°C for 2 years; -20°C for 1 year [3] |

| Primary Mechanism | Inhibits autophagosome-lysosome fusion by blocking Stx17 recruitment [1] [3] |

General Principles for Experimental Use

While exact protocols from the literature are not fully detailed, the following general principles and observed applications can guide experimental design:

- Cell Culture and Seeding: Experiments are typically performed on adherent cell lines (e.g., HEp-2, PC3, HeLa, FaDu) cultured in standard media like DMEM/F12 supplemented with 10% fetal bovine serum and antibiotics [1] [2].

- This compound Treatment:

- Preparation: this compound is usually prepared as a high-concentration stock solution (e.g., 10 mM) in DMSO and then diluted into the cell culture medium to the final working concentration [3].

- Working Concentration: Effective concentrations reported in the literature range from 5 to 50 µM [1] [2]. It is crucial to perform a dose-response curve for your specific model system.

- Pre-incubation: A pre-incubation period of 30 minutes to 2 hours with this compound before adding other assay components (like toxins) is common and has been shown to improve the protective effect [1].

- Serum Consideration: Notably, the protective effect of this compound against toxins like ricin is reported to be abolished in the presence of serum, so protocol optimization regarding serum content is essential [1].

- Key Application: Toxin Intoxication Studies: this compound has been shown to provide strong protection against plant toxins like ricin, abrin, and modeccin. The evidence suggests this protection occurs at a late stage in the toxin's pathway, likely by inhibiting the reduction of the disulfide bond and the subsequent release of the active toxin moiety (A-chain) into the cytosol from the Endoplasmic Reticulum (ER) [1].

Outline of a Representative Experimental Workflow

The diagram below visualizes a generalized experimental workflow for studying this compound's effect on toxin intoxication, based on methods described in the search results.

Research Gaps and Next Steps

The available information is foundational but insufficient for direct laboratory implementation. To develop complete application notes, you will need to:

- Consult Primary Literature: The most detailed protocols are likely found in the original research articles [1] [2]. I recommend obtaining the full texts of these papers for explicit methodologies.

- Validate and Optimize: Parameters such as optimal cell density, treatment duration, and toxin concentration need to be empirically determined and validated for your specific cell lines and research context.

- Include Necessary Controls: Ensure your experimental design includes appropriate controls, such as vehicle control (DMSO) and relevant positive controls for autophagy inhibition or toxin activity.

References

EACC as Effective Accelerationism

AI Acceleration in Drug Discovery: Reflected Principles

| AI Approach | Key Application | Reported Outcome/Advantage |

|---|---|---|

| Deep Interactome Learning (e.g., DRAGONFLY) [3] | De novo drug design; generates novel drug-like molecules from scratch. | Creates molecules with specific bioactivity, synthesizability, and structural novelty without need for application-specific fine-tuning. |

| Graph-Based & Attention-Based Models [4] | Predicting Drug-Target Binding (DTB) and Drug-Target Affinity (DTA). | Outperforms older methods; better handles 3D molecular configurations and binding pocket information. |

| Large Language Models (LLMs) for Molecules [4] | Representing drugs and targets as semantic language (e.g., ChemBERTa, ProtBERT). | Provides crucial semantic information from chemical structures to improve DTB prediction. |

Sample Protocol: Deep Learning for Drug-Target Binding Prediction

Workflow Overview:

- Data Collection: Assemble known drug-target interactions from databases like ChEMBL [3]. The dataset should include both active and inactive compounds to improve model accuracy.

- Feature Representation:

- Model Architecture Selection: Choose a deep learning model suited to the data representation. Graph Neural Networks (GTNN) are powerful for graph-structured data [3], while Transformers excel with sequential data like SMILES strings and protein sequences [4].

- Model Training & Validation: Train the model to predict binding affinity. Crucially, validate its performance on a separate, held-out test set to ensure its predictions generalize to new, unseen data.

- Output & Analysis: The model outputs a predicted binding affinity score. Use visualization and interpretability techniques to understand which parts of the molecule and protein the model deems important for binding [4].

References

A Protocol for Model Development Guided by e/acc Principles

The workflow below visualizes this integrated, iterative protocol for accelerated model development.

Diagram 1: An iterative protocol for accelerated machine learning model development, integrating e/acc principles.

Phase 4: Rigorous Model Evaluation - Detailed Methodology

This phase is critical for balancing acceleration with reliability. The protocol requires a multi-faceted evaluation strategy before a model can progress to deployment [2] [3].

1. Implementation of k-Fold Cross-Validation

- Purpose: To ensure the model generalizes well to unseen data and is not overfit to the training set. This provides a more robust performance estimate than a single train-test split [2] [3].

- Protocol:

- Randomly shuffle the dataset and split it into k equal-sized folds (commonly k=5 or 10).

- For each unique fold:

- Treat the current fold as the test set.

- Use the remaining k-1 folds as the training data.

- Train the model on the training set and evaluate it on the test set.

- Record the performance score (e.g., accuracy, F1-score).

- Calculate the final performance estimate as the average of the k scores. A low variance between scores indicates a stable model [2].

2. Comprehensive Metrics Analysis The following metrics must be computed and analyzed to form a complete picture of model performance [2] [3].

Classification Model Metrics

Table: Key Evaluation Metrics for Classification Models [2] [3]

| Metric | Formula | Purpose & Interpretation |

|---|---|---|

| Accuracy | (TP+TN)/(TP+TN+FP+FN) | Overall correctness. Can be misleading with imbalanced classes. |

| Precision | TP/(TP+FP) | Measures the quality of positive predictions. Low precision means many false alarms. |

| Recall (Sensitivity) | TP/(TP+FN) | Measures the ability to find all positive instances. Low recall means missing many true positives. |

| F1-Score | 2(PrecisionRecall)/(Precision+Recall) | Harmonic mean of precision and recall. Provides a single balanced score. |

| AUC-ROC | Area under the ROC curve | Measures the model's ability to distinguish between classes. 0.5 = random, 1.0 = perfect. |

Regression Model Metrics [2] [3]

Conclusion and Future Perspectives

This document has outlined a practical pathway for applying the principles of Effective Accelerationism (e/acc) to machine learning projects. By adopting the structured, iterative protocol and rigorous evaluation metrics described, researchers and drug development professionals can strive for rapid innovation while maintaining scientific rigor.

Future exploration in this area could involve:

- Advanced MLOps: Deeper integration of continuous integration/continuous deployment (CI/CD) pipelines specifically for biomedical models.

- Automated Machine Learning (AutoML): Leveraging AutoML tools to further accelerate the model exploration and hyperparameter tuning phases.

- Federated Learning: Utilizing this privacy-preserving technique to accelerate model training across multiple institutions without sharing sensitive patient data.

References

EACC Application Notes: Mechanisms & Research Use

EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a reversible autophagy inhibitor that selectively blocks autophagosome-lysosome fusion by inhibiting the recruitment of syntaxin 17 (Stx17) [1] [2]. Research also identifies this compound as a potent inhibitor of the SARS-CoV-2 PLpro, showing promise as an antiviral agent [3]. The table below summarizes its core activities and applications.

Table 1: Key Research Applications and Mechanisms of this compound

| Application Area | Primary Mechanism of Action | Observed Experimental Outcomes | Relevance for Drug Development |

|---|---|---|---|

| Plant Toxin Intoxication (e.g., Ricin, Abrin) | Inhibits release of the enzymatically active toxin A-moiety in the Endoplasmic Reticulum (ER); does not significantly affect retrograde transport [1] [4]. | Strong protection against ricin, abrin, modeccin, viscumin, and volkensin; minimal effect on Shiga toxin [1] [4]. | Reveals a late step in plant toxin cytosol entry; a potential tool for understanding ER translocation. |

| SARS-CoV-2 Antiviral Research | Competitive inhibition of the viral Papain-Like Protease (PLpro), disrupting viral replication and immune evasion [3]. | IC50 of 8.28 µM against SARS-CoV-2 PLpro; also inhibits SARS-CoV PLpro (IC50 6.28 µM) [3]. | Provides a novel scaffold for developing broad-spectrum antiviral drugs targeting PLpro. |

| Cancer & Extracellular Vesicle (EV) Research | Alters the protein content of phosphatidylserine-positive EVs released by cancer cells upon autophagy modulation [2]. | Changes in EV cargo including signaling molecules (SQSTM1, TGFβ1); influences communication with fibroblasts [2]. | Suggests a role in modulating the tumor microenvironment; a tool for studying autophagy-EV interplay. |

Detailed Experimental Protocols

Here are standardized protocols for key experiments involving this compound, based on published methodologies [1] [3] [2].

Protocol 1: Assessing Protection Against Plant Toxins (e.g., Ricin)

This protocol measures the inhibition of ricin-induced protein synthesis shutdown in cultured cells.

- Objective: To evaluate the protective efficacy of this compound against plant toxins.

- Materials:

- Cell line: HEp-2 cells (or HeLa, PC3) [1].

- Test compound: this compound (e.g., from MedChemExpress), typically prepared as a 10 mM stock solution in DMSO [2].

- Toxin: Ricin (or other plant toxins like abrin).

- Serum-free cell culture medium.

- Protein synthesis measurement assay (e.g., radioactive leucine incorporation or non-radioactive alternatives).

- Procedure:

- Cell Preparation: Seed HEp-2 cells in multi-well plates and grow to 70-90% confluence.

- Pre-incubation: Replace medium with serum-free medium. Pre-incubate cells with 10 µM this compound for 2 hours at 37°C [1].

- Intoxication: Add ricin to the cells at the desired concentration (e.g., 1-100 ng/mL) without removing this compound. Incubate for 3 hours [1].

- Protein Synthesis Measurement:

- Pulse cells with a labeled amino acid (e.g., ³H-leucine) for the final 10-30 minutes of the intoxication period.

- Wash, precipitate proteins, and measure incorporated radioactivity.

- Alternatively, use a commercial protein synthesis assay kit.

- Data Analysis: Express protein synthesis as a percentage of that in untreated control cells (no toxin, no this compound). Compare ricin-only groups with ricin+this compound groups.

Protocol 2: SARS-CoV-2 PLpro Inhibition Assay

This is a biochemical FRET (Fluorescence Resonance Energy Transfer) assay to determine the inhibitory potency of this compound against PLpro.

- Objective: To determine the IC50 of this compound against SARS-CoV-2 PLpro enzymatic activity.

- Materials:

- Recombinant SARS-CoV-2 PLpro protein.

- FRET substrate peptide (e.g., based on the LXGG consensus sequence).

- This compound and a control inhibitor (e.g., GRL0617).

- Black 384-well assay plates.

- Fluorescence plate reader.

- Procedure:

- Reaction Setup: In a 384-well plate, mix PLpro with the FRET substrate in the assay buffer. Include controls without inhibitor and without enzyme [3].

- Inhibitor Addition: Add this compound at a range of concentrations (e.g., 0-100 µM). Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature [3].

- Kinetic Measurement: Initiate the reaction by adding the substrate. Immediately monitor the increase in fluorescence over 30-60 minutes.

- Data Analysis: Calculate the rate of reaction (velocity) for each this compound concentration. Normalize to the uninhibited control (0% inhibition) and the no-enzyme background (100% inhibition). Fit the data to a dose-response model to calculate the IC50 value.

Protocol 3: Modifying Extracellular Vesicle (EV) Cargo in Cancer Cells

This protocol outlines the treatment of cancer cells with this compound to study its effect on autophagy and subsequent EV composition.

- Objective: To investigate the impact of this compound-induced autophagy inhibition on the protein content of EVs.

- Materials:

- Cancer cell line (e.g., FaDu head and neck cancer cells).

- Exosome-depleted FBS [2].

- This compound and other autophagy modulators for comparison (e.g., Bafilomycin A1, Chloroquine).

- Procedure:

- Cell Culture: Grow FaDu cells in medium supplemented with exosome-depleted FBS for at least two passages before the experiment [2].

- Treatment: Treat cells at 90-95% confluence with 10 µM this compound for 24 hours [2]. Include a vehicle control (DMSO).

- EV Isolation:

- Collect conditioned media and centrifuge at 400 g for 10 min to remove cells.

- Centrifuge the supernatant at >100,000 g for 70 min at 4°C to pellet EVs [2].

- Wash the pellet and resuspend in PBS or a suitable buffer.

- Downstream Analysis: Analyze the EV sample for protein content using proteomics (e.g., mass spectrometry), or for specific markers (e.g., SQSTM1/p62) via western blot [2].

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the proposed mechanism of this compound in toxin protection.

This compound Experimental Workflow

This diagram outlines the core steps for conducting the ricin protection assay (Protocol 1).

Mechanism of this compound in Ricin Intoxication

This diagram summarizes the intracellular transport pathway of ricin and the proposed point of inhibition by this compound in the endoplasmic reticulum (ER) [1] [4].

Key Considerations for Researchers

- Specificity of Action: this compound protects against several plant toxins (e.g., ricin, abrin) but not the bacterial Shiga toxin, highlighting its specificity for certain ER translocation pathways [1] [4].

- Cytokine Secretion: this compound treatment alters the protein content of extracellular vesicles (PS-EVs) but does not affect the secretion of common cytokines (IL-6, IL-8, etc.), indicating its effect is specific to the EV pathway [2].

- Reversibility: The protective effect of this compound against ricin is reversible upon its removal from the cell culture medium, which is an important property for experimental design [1].

- Target Confirmation: While this compound is known to inhibit Stx17 recruitment in autophagy, its exact molecular target for inhibiting ricin A-chain release or PLpro is not yet fully known, presenting an area for further investigation [1] [3].

References

- 1. Modulation of Ricin Intoxication by the Autophagy Inhibitor ... [mdpi.com]

- 2. Autophagy modulators influence the content of important ... [pmc.ncbi.nlm.nih.gov]

- 3. Drug repurposing screening identified tropifexor as a ... [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Ricin Intoxication by the Autophagy Inhibitor ... [pmc.ncbi.nlm.nih.gov]

A Guide to Detailed Application Notes and Research Protocols

For researchers, scientists, and drug development professionals, a well-structured protocol is the cornerstone of a study's integrity, reproducibility, and ethical soundness. This guide outlines the essential components and provides a template for creating detailed application notes and protocols.

Core Components of a Research Protocol

A robust protocol should comprehensively address the following sections, with particular emphasis on the newly added or revised items in SPIRIT 2025:

- Administrative Information: Includes the title, protocol version, roles and responsibilities of contributors and sponsors, and funding details.

- Open Science (New in SPIRIT 2025): This new section emphasizes transparency and includes trial registration, data sharing plans, and dissemination policies [1]. It ensures that the protocol, statistical analysis plan, and results are accessible.

- Introduction: Provides the scientific background, rationale for the study, and explanation for the choice of comparator, leading into the specific objectives [1].

- Methods: Patient and Public Involvement (New in SPIRIT 2025): Details plans for involving patients or the public in the trial's design, conduct, and reporting [1].

- Methods: Trial Design: Describes the study design (e.g., randomized, parallel-group), settings, and eligibility criteria.

- Methods: Interventions: Provides a detailed description of the interventions for all groups, including how and when they will be administered. The updated guideline places additional emphasis on this description [1].

- Methods: Outcomes: Clearly defines all primary, secondary, and other outcomes, including how and when they are assessed.

- Methods: Sample Size: Explains the determination of sample size, including calculations, assumptions, and estimates.

- Methods: Recruitment: Outlines strategies for recruiting participants.

- Methods: Data Collection, Management, and Analysis: Details plans for data collection, management, and statistical methods for analyzing outcomes and harms. The updated guideline includes additional emphasis on the assessment of harms [1].

- Methods: Monitoring: Describes the composition, role, and functioning of any monitoring committees (like a Data and Safety Monitoring Board).

- Ethics and Dissemination: Covers research ethics approval, consent processes, and plans for communicating results to various audiences.

The table below summarizes the SPIRIT 2025 checklist items for a clinical trial protocol.

Table 1: SPIRIT 2025 Checklist for Clinical Trial Protocols [1]

| Section | Item No. | Description |

|---|---|---|

| Administrative | 1a, 1b | Title & Structured Summary |

| 2 | Protocol Version | |

| 3a-3d | Roles & Responsibilities | |

| Open Science | 4 | Trial Registration |

| 5 | Protocol & Statistical Analysis Plan Access | |

| 6 | Data Sharing | |

| 7a, 7b | Funding & Conflicts of Interest | |

| 8 | Dissemination Policy | |

| Introduction | 9a, 9b | Background & Rationale |

| 10 | Objectives | |

| Methods | 11 | Patient and Public Involvement |

| 12 | Trial Design | |

| 13 | Study Settings | |

| 14a, 14b | Eligibility Criteria | |

| 15 | Interventions | |

| 16 | Outcome Measures | |

| 17 | Participant Timeline | |

| 18 | Sample Size | |

| 19 | Recruitment | |

| 20 | Data Collection & Management | |

| 21 | Statistical Methods | |

| 22 | Methods for Harms Assessment | |

| 23 | Monitoring | |

| Ethics | 24 | Research Ethics Approval |

| 25 | Protocol Amendments | |

| 26 | Consent & Assent | |

| 27 | Confidentiality | |

| 28 | Declaration of Interests | |

| 29 | Ancillary & Post-Trial Care | |

| 30 | Availability of Data | |

| Appendices | 31 | Informed Consent Materials |

| 32 | Biological Specimens | |

| 33 | Model Consent Form for Data Sharing | |

| 34 | Independent Committee Members |

Detailed Experimental Methodology Example: Assessing Autophagy

To illustrate a detailed methodology section, here is an example from a recent study investigating how TNF-α impairs platelet function by inhibiting autophagy [2]. This can serve as a template for describing complex biological assays.

Table 2: Experimental Protocol for Assessing Autophagic and Mitophagic Flux

| Experiment | Methodology Details |

|---|

| Bioenergetic Profiling | Tool: Seahorse XF Analyzer. Method: Platelets are isolated and seeded. The oxygen consumption rate (OCR) is measured under basal conditions and in response to inhibitors to calculate basal respiration, ATP-linked respiration, and maximal respiratory capacity [2]. | | Metabolomic Analysis | Tool: UHPLC-MS (Ultra-High-Performance Liquid Chromatography-Mass Spectrometry). Method: Metabolites are extracted from platelets. Data is processed for partial least squares discriminant analysis (PLS-DA) and Metabolite Set Enrichment Analysis (MSEA) to identify altered functional pathways [2]. | | Functional Assay (Clot Contraction) | Tool: Platelet strength assay or thrombin-induced clot contraction test. Method: For the platelet strength assay, platelets are activated within a clot, and sensors measure the force exerted over time. For the thrombin-induced test, clot size and weight are measured after serum extrusion [2]. | | Autophagic Flux Measurement | Method: Platelets are analyzed via Western blot or immunofluorescence for key autophagy proteins (e.g., LC3-II). A decrease in Syntaxin 17 (STX17), a protein critical for autophagosome-lysosome fusion, indicates inhibited autophagic flux [2]. |

Visualizing Signaling Pathways with Graphviz

As requested, the following Graphviz diagram illustrates the signaling pathway by which TNF-α impairs platelet function through autophagy inhibition, as described in the research [2]. The diagram adheres to your specifications for color, contrast, and styling.

Diagram Title: TNF-α Inhibits Autophagy to Impair Platelet Function

Key Considerations for Protocol Development

- Embrace Open Science: The inclusion of a dedicated "Open Science" section in SPIRIT 2025 reflects a major shift towards transparency. Clearly stating data sharing and dissemination plans is now a minimum standard [1].

- Involve Patients and the Public: Actively planning for patient and public involvement (PPI) in the design, conduct, and reporting of research strengthens its relevance and impact [1].

- Detail Harms Assessment: Explicitly document the methods for collecting, assessing, and reporting adverse events and other harms. This is critical for a complete safety profile [1].

References

EACC use cases in healthcare AI

EACC in Biomedical Research

The search identified one relevant scientific paper discussing this compound. It is a chemical compound characterized as an autophagy inhibitor [1].

- Full Name: Ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate [1].

- Primary Mechanism: It reversibly inhibits the fusion of autophagosomes with lysosomes by blocking the recruitment of the SNARE protein syntaxin 17 (Stx17) to the autophagosomal membrane [1].

- Relevance to Toxin Research: The study reports that this compound provides strong protection against certain plant toxins, including ricin, abrin, and modeccin. The protection mechanism is attributed not to inhibited cellular uptake of the toxins, but to the inhibited release of the toxin's active component into the cytosol after it reaches the endoplasmic reticulum (ER) [1].

The following diagram illustrates the proposed mechanism of action for this compound based on the available research [1].

Summary of this compound Effects from Research

The table below summarizes the key findings from the study involving this compound [1].

| Aspect Investigated | Finding/Effect of this compound | Experimental Context Notes |

|---|---|---|

| Protection Against Ricin | Strong protection; significant reduction in protein synthesis inhibition. | Protection was rapid (observed after 30 min pre-incubation) and reversible. |

| Cellular Uptake & Transport | No major inhibition of ricin binding to cell surface or retrograde transport to the ER. | Slight reduction in endocytic uptake (approx. 20%) noted, but not deemed primary protective mechanism. |

| Mechanism of Protection | Inhibits the reduction of the ricin A-B chain disulfide bond in the ER, preventing release of the active A-moiety into the cytosol. | Concluded based on immunoprecipitation experiments under non-reducing conditions. |

| Effect on Other Toxins | Protected against abrin, modeccin, viscumin, and volkensin. | Slight protection observed against Shiga toxin. |

| Interaction with TBK1 Inhibition | The protective effect of this compound was maintained even when TBK1 was inhibited. | TBK1 inhibition alone sensitized cells to ricin by increasing its transport to the Golgi. |

References

Application Notes: A Framework for Studying EACC

The methodology for investigating a compound like EACC typically involves using autonomous systems to analyze its effects on key cellular signaling pathways. The proposed experimental workflow moves from treatment to high-throughput data collection and finally to computational analysis.

Table 1: Core Experimental Stages and Autonomous System Applications

| Stage | Description | Role of Autonomous Systems |

|---|---|---|

| 1. Cell Treatment | Application of this compound across cell lines. | Automated liquid handling for high-throughput, reproducible dosing. |

| 2. Phenotypic Assay | Measure cell viability, ROS, etc. | Automated, multi-parameter data acquisition from microplates. |

| 3. Molecular Assay | Analyze protein/gene expression (e.g., Western Blot, qPCR). | Standardized protocol execution and data collection. |

| 4. Data Integration | Correlate this compound dose with phenotypic and molecular outcomes. | Control theory & optimization algorithms to model signaling networks and predict cell fate [1]. |

Detailed Experimental Protocol

This protocol provides a template for evaluating a compound's effect on oxidative stress pathways, which is a common mechanism of interest in drug development [2].

Objective

To investigate the dose-dependent effects of this compound on cell viability, intracellular ROS levels, and the activation of key signaling pathways (NRF2, PI3K/AKT, FOXO) in a panel of human breast cancer cell lines.

Materials

- Cell Lines: Choose based on disease relevance (e.g., MCF7, SkBr-3, SUM 159) [2].

- Test Compound: this compound, prepared to a stock solution.

- Controls: Vehicle control, positive control for pathway activation.

- Assay Kits: Cell viability, ROS detection, protein extraction and quantification.

- Antibodies: For key targets (e.g., NRF2, FOXO1).

- Equipment: Automated cell culture system, plate reader, flow cytometer.

Procedure

Cell Seeding and Culture

- Seed cells in 96-well or 384-well plates using an automated liquid handler.

- Incubate until 60-70% confluency.

Compound Treatment

- Prepare a serial dilution of this compound.

- Treat cells with a range of this compound concentrations. Include vehicle and positive controls.

- Incubate for 24 hours.

Cell Viability Assay

- Add reagent to each well.

- Incubate and measure absorbance or fluorescence using a plate reader.

Intracellular ROS Measurement

- Load cells with a fluorescent ROS probe.

- Incubate, then measure fluorescence intensity.

Protein Extraction and Western Blotting

- Lyse cells to extract total protein. Determine protein concentrations.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe membrane with primary antibodies against NRF2, FOXO1, and a loading control.

- Incubate with secondary antibodies and detect signal.

Data Analysis

- Normalize viability and ROS data to controls.

- Quantify Western Blot bands; normalize protein levels to a loading control.

- Use statistical analysis to compare treatment groups.

Proposed Signaling Pathway Analysis

The hypothetical workflow for analyzing this compound's mechanism can be visualized in the diagram below. This serves as a template for the kind of logical relationship you would map with your data.

References

Application Notes: EACC as a Potent Inhibitor of Plant Toxin Intoxication

Introduction and Mechanism of Action

The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) has been identified as a promising cytoprotective agent against several plant-derived protein toxins, including ricin, abrin, modeccin, viscumin, and volkensin [1]. Its primary documented mechanism of action is the reversible inhibition of autophagosome-lysosome fusion by preventing the recruitment of syntaxin 17 (Stx17) to the autophagosomal membrane [1].

Notably, research indicates that this compound's potent protection against toxins is not primarily due to the inhibition of toxin uptake or retrograde transport but rather through the inhibition of the functional release of the toxin's enzymatically active A-moiety into the cytosol [1]. The following diagram illustrates the proposed mechanism by which this compound protects cells from ricin intoxication.

Summary of Experimental Findings

The protective efficacy of this compound has been quantified against ricin in various cell lines. The data below summarizes key findings from these studies [1].

Table 1: Cytoprotective Effect of this compound Against Ricin

| Cell Line | This compound Pre-incubation | Protection Observed | Key Experimental Conditions |

|---|---|---|---|

| HEp-2 | 30 minutes | Significant protection | Serum-free medium |

| HEp-2 | 2 hours | Robust protection (IC~50~ not measurable at 10 µM this compound) | Serum-free medium |

| PC3 | 2 hours | Protected | Serum-free medium |

| HeLa | 2 hours | Protected | Serum-free medium |

Table 2: Effect of this compound on Ricin Trafficking and Processing

| Experimental Readout | Effect of this compound | Interpretation |

|---|---|---|

| Cell Surface Binding (¹²⁵I-ricin) | No effect | Protection is not due to blocked toxin binding [1]. |

| Endocytic Uptake (¹²⁵I-ricin) | Slight inhibition (~20%) | Minor contributor to overall protection [1]. |

| Transport to Golgi (Sulfation of RS1) | Similar to reduction in total cellular sulfation | Retrograde transport to Golgi is not significantly blocked [1]. |

| Transport to ER (Glycosylation of RS2) | Not prevented | Toxin successfully reaches the ER [1]. |

| A-Chain Release in ER (Immunoprecipitation) | Strongly inhibited | Primary mechanism: this compound prevents reduction of the disulfide bond, cytosolic release, and cytotoxicity [1]. |

Detailed Experimental Protocols

Protocol: Assessing this compound-mediated Protection against Ricin Toxicity (Protein Synthesis Inhibition Assay)

This protocol is used to quantify the protective effect of this compound against ricin in cell culture.

Key Reagents:

- This compound (e.g., 10 mM stock solution in DMSO)

- Ricin toxin

- Appropriate cell line (e.g., HEp-2, HeLa, PC3)

- Serum-free cell culture medium

- Radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) or colorimetric/fluorometric protein synthesis assay kit

Methodology:

- Cell Seeding: Seed cells in multi-well plates and culture until they reach 70-80% confluence.

- Pre-incubation: Replace medium with serum-free medium containing the desired concentration of this compound (e.g., 1-10 µM). Incubate for a predetermined time (30 minutes to 2 hours). Note: Serum abolishes the protective effect of this compound.

- Intoxication: Add ricin to the wells at varying concentrations. Co-incubate with this compound for a set period (e.g., 3 hours).

- Pulse-labeling: Measure protein synthesis by pulsing cells with radiolabeled amino acids for the final 30-60 minutes of the intoxication period.

- Quantification: Terminate the assay. Precipitate cellular protein, measure incorporated radioactivity, and normalize to control wells (untreated cells = 100% synthesis; ricin-only cells = 0% synthesis).

- Data Analysis: Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) of ricin in the presence and absence of this compound.

Protocol: Investigating Ricin A-Chain Release in the Endoplasmic Reticulum

This protocol uses a ricin construct (RS1) with a sulfation site in the A-chain to monitor its release.

Key Reagents:

- RS1 ricin construct

- This compound

- Proteasome inhibitor (e.g., MG132)

- Sulfation inhibitor (e.g., NaClO₃)

- Radioactive sulfate (³⁵S-Na₂SO₄)

- Lysis buffer

- N-ethylmaleimide (NEM)

- Anti-ricin A-chain antibody

Methodology:

- Cell Treatment: Pre-treat cells with this compound and MG132 (to prevent degradation of the released A-chain) in sulfate-free medium.

- Pulse with Toxin: Add RS1 ricin and ³⁵S-Na₂SO₄ to the medium to allow toxin internalization, retrograde transport, and sulfation in the Golgi.

- Prevent Post-Lysis Reduction: Terminate the experiment by adding NEM to the culture medium to alkylate free thiols and prevent artificial disulfide bond reduction during cell lysis.

- Cell Lysis and Immunoprecipitation: Lyse cells and immunoprecipitate ricin/ricin A-chain using a specific antibody.

- Analysis: Separate immunoprecipitated proteins by SDS-PAGE under non-reducing conditions. Detect the sulfated A-chain by autoradiography. The free A-chain will appear as a lower molecular weight band compared to the intact ricin holotoxin.

- Expected Outcome: Cells treated with this compound will show a significant reduction in the free A-chain band, indicating inhibited reduction and release in the ER [1].

Experimental Workflow

The overall workflow for a comprehensive investigation of this compound's activity is summarized below.

Important Notes for Researchers

- Serum Sensitivity: The protective effect of this compound is reversible and abolished in the presence of serum. All experiments must be conducted in serum-free conditions [1].

- Specificity: this compound shows strong protection against a subset of plant toxins (ricin, abrin, modeccin, etc.) but offers only minimal protection against Shiga toxin, highlighting pathway-specific differences in cytosolic translocation [1].

- Target Unknown: The exact molecular target of this compound, beyond its interaction with the Stx17 machinery, is currently unidentified [1].

- Synergy with TBK1 Inhibition: Co-treatment with the TBK1 inhibitor MRT68601 increases ricin transport to the Golgi and sensitizes cells to ricin. However, this compound can still provide protection under these conditions, suggesting its action is downstream of this enhanced transport [1].

References

Introduction & Background

The United Nations Office on Drugs and Crime (UNODC) is supporting the development of a Results-Based Monitoring and Evaluation (RBM&E) System for the EACC in Nairobi, Kenya [1]. The primary objective is to create a digital system that automates performance tracking across the strategic plans of the Ethics and Anti-Corruption Commission, the National Integrity Academy, and the Kenya Leadership and Integrity Forum. This initiative aims to enhance data-driven decision-making, accountability, and service delivery within a four-month period [1].

System Requirements & Quantitative Specifications

The project is structured into four primary phases, each with specific deliverables and objectives. The following table summarizes the key quantitative and functional requirements.

Table 1: Project Phase Objectives and Deliverables [1]

| Project Phase | Primary Objectives | Key Deliverables |

|---|---|---|

| I. Needs Assessment | Review existing RBM&E policies and frameworks; evaluate current tools and infrastructure; map RBM&E workflows. | A comprehensive report detailing workflow maps, infrastructure gaps, and recommendations for suitable database structures. |

| II. System Design | Propose a digital end-to-end M&E solution; build an AI-enabled database with dashboard and reporting tools; integrate security features. | A designed system (web/mobile) prototype, demonstrated to and incorporating feedback from stakeholders. |

| III. System Rollout & Testing | Deploy a beta version; configure test and production environments; execute test cases and manage bugs. | A deployed beta system, test case reports, and troubleshooting protocols to ensure compliance with software standards. |

| IV. Documentation & Training | Develop system and database documentation; create operational procedures and training manuals. | Complete system documentation and trained Commission staff through targeted mentoring sessions. |

Implementation & Validation Protocols

Protocol 1: Conducting a Comprehensive Needs Assessment

- Policy and Framework Review: Systematically analyze all existing RBM&E policies, strategic plans, and legal frameworks within the this compound, National Integrity Academy, and Kenya Leadership and Integrity Forum.

- Tool and Infrastructure Audit: Conduct an inventory and technical assessment of the current hardware, software, and data management tools used for M&E activities.

- Stakeholder Workflow Mapping: Facilitate workshops and interviews with key personnel to visually map the current M&E data flows, approval hierarchies, and reporting channels.

- Synthesis and Reporting: Consolidate findings into a gap analysis report that identifies inefficiencies, outlines best practices, and proposes a logical structure for the new database.

Protocol 2: Beta System Deployment and User Acceptance Testing (UAT)

- Environment Configuration: Set up isolated development, testing, and production server environments to mirror the planned operational conditions.

- Beta Deployment: Install the beta version of the RBM&E system in the test environment and populate it with a representative sample of historical data.

- Test Case Execution: Guide a selected group of end-users through a pre-defined set of test cases designed to validate all core system functions, from data entry to report generation.

- Feedback and Iteration: Collect detailed feedback on system performance, usability, and any encountered bugs. Use a structured protocol to manage bug fixes, retesting, and system refinement before the final rollout.

System Architecture & Workflow Visualization

The following diagrams, generated with Graphviz's DOT language, illustrate the proposed system architecture and data workflow. The color palette, node text, and layout are designed per your specifications for high clarity and visual contrast.

Diagram 1: High-Level System Architecture for the Digital RBM&E System

Diagram 2: RBM&E System Workflow and Data Logic

Discussion and Conclusion

Success will depend on meticulous execution of the needs assessment to ensure the system perfectly fits the this compound's unique workflows, coupled with comprehensive training to foster user adoption. The final, deployed system is expected to significantly enhance transparency, accountability, and the effectiveness of anti-corruption initiatives in Kenya.

References

Mechanism of Action and Signaling Pathway

EACC specifically targets the final stages of the autophagy process. It blocks autophagic flux by preventing the SNARE protein Stx17 from loading onto autophagosomes, thereby inhibiting their fusion with lysosomes. It is noted that this compound does not affect endo-lysosomal function or the associated RABs and tethers, but specifically disrupts their interaction with LC3 and Stx17 [1].

The following diagram illustrates the mechanism by which this compound inhibits autophagy.

Biological Applications and Experimental Data

This compound has been demonstrated to offer a strong protective effect against several plant toxins, including ricin, abrin, modeccin, viscumin, and volkensin. This protection is not primarily due to inhibited endocytosis or retrograde transport to the Golgi Apparatus and Endoplasmic Reticulum (ER), but rather by preventing the release of the enzymatically active toxin A-moiety into the cytosol [2].

Key experimental findings include:

- Protection Against Ricin: Pre-treatment of HEp-2 cells with 10 µM this compound for 2 hours resulted in a powerful protection, making it difficult to measure the 50% inhibitory concentration (IC₅₀) of ricin in the tested range [2].

- Effect on Toxin Transport: Ricin is transported all the way to the ER in the presence of this compound, but the reduction of the disulfide bond connecting the A- and B-chains is inhibited, preventing the release of the active A-chain [2].

- Influence on Extracellular Vesicles: As an autophagy modulator, this compound can significantly alter the protein content of phosphatidylserine-positive extracellular vesicles (PS-EVs), affecting the presence of signaling molecules like SQSTM1 and TGFβ1 pro-protein [3].

The table below summarizes experimental data on this compound's toxin protection.

| Experimental Model | Treatment | Key Observation | Reference |

|---|---|---|---|

| HEp-2 cells | 10 µM this compound, 2h pre-treatment | Strong protection against ricin; IC₅₀ not measurable in tested range | [2] |

| HEp-2, PC3, HeLa cells | 10 µM this compound | Protection against ricin confirmed across multiple cell lines | [2] |

| HEp-2 cells with RS1 ricin construct | 10 µM this compound, MG132 (proteasome inhibitor) | Inhibited release of free ricin A-chain in the ER; no major inhibition of Golgi transport | [2] |

| FaDu cells (HNSCC) | 10 µM this compound for 24h | Altered protein content of PS-positive extracellular vesicles (PS-EVs) | [3] |

Detailed Experimental Protocols

Protocol 1: Assessing this compound-Mediated Protection Against Ricin Toxicity

This protocol is adapted from experiments measuring ricin-induced inhibition of protein synthesis in cultured cells [2].

Step 1: Cell Seeding and Pre-incubation

- Seed HEp-2 cells (or other relevant cell lines like PC3 or HeLa) in an appropriate multi-well plate and grow to the desired confluence in complete medium.

- Replace the medium with a serum-free medium.

- Pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 30 minutes to 2 hours. Note: The protective effect of this compound is abolished in the presence of serum and is reversible upon its removal [2].

Step 2: Ricin Intoxication

- Add ricin to the cells at various concentrations (e.g., 0.1-1000 ng/mL) while maintaining the this compound in the medium.

- Incubate the cells for a set period (e.g., 3 hours).

Step 3: Protein Synthesis Measurement

- Pulse the cells with a labeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short duration to measure the rate of protein synthesis.

- Terminate the labeling, wash the cells, and precipitate cellular proteins with trichloroacetic acid (TCA).

- Measure the incorporated radioactivity using a scintillation counter. Protein synthesis in untreated control cells is set to 100%.

Step 4: Data Analysis

- Calculate protein synthesis as a percentage of the control for each condition (ricin alone and ricin + this compound).

- Plot dose-response curves to determine the IC₅₀ of ricin in the presence and absence of this compound.

Protocol 2: Investigating the Effect of this compound on Autophagic Flux

This protocol can be used alongside toxicity assays to confirm this compound activity. Monitoring the lipidation of LC3 (LC3-II) and the level of the autophagy substrate p62/SQSTM1 via western blot is a standard method.

Step 1: Cell Treatment

- Treat cells (e.g., FaDu, HeLa) with this compound (e.g., 10 µM) for a desired period (e.g., 4-24 hours).

- Include controls with known autophagy inducers (e.g., rapamycin) and inhibitors (e.g., Bafilomycin A1).

Step 2: Protein Extraction and Western Blot

- Lyse the cells and quantify the protein concentration.

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe the membrane with antibodies against LC3 and p62/SQSTM1.

- Successful inhibition of autophagic flux by this compound is indicated by an accumulation of both LC3-II and p62/SQSTM1 compared to control cells.

Key Considerations for Researchers

- Solubility and Storage: this compound is typically dissolved in DMSO for stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C to -80°C and avoid repeated freeze-thaw cycles [1].

- Cytotoxicity: It is crucial to perform viability assays to ensure that the concentrations of this compound used do not themselves cause significant cell death. In one study, 10 µM this compound had only a minor effect on total protein synthesis in HEp-2 cells [2].

- Experimental Context: The protective effect of this compound against toxins like ricin is highly specific. It provides much weaker protection against Shiga toxin, highlighting the importance of understanding different pathogen entry mechanisms [2].

- Combination Studies: this compound can be used in combination with other pathway inhibitors. For instance, its protective effect was shown to persist even when the TBK1 inhibitor MRT68601 increased ricin transport to the Golgi, suggesting this compound acts at a later, independent step [2].

References

What is EACC and its Primary Experimental Challenge?

The compound EACC (ethyl (2-(5-nitrothiophene-2-carboxamido) thiophene-3-carbonyl) carbamate) is a research chemical that acts as a reversible inhibitor of autophagosome-lysosome fusion [1]. Its main documented challenge is its protective effect against specific protein toxins, which can be a significant interference or a useful tool, depending on the experiment's goal.

This compound provides strong protection against the plant toxin ricin, as well as abrin, modeccin, and viscumin, primarily by inhibiting the release of the toxin's active A-moiety into the cytosol after it has reached the Endoplasmic Reticulum (ER). It does not significantly prevent the toxin's binding, endocytic uptake, or retrograde transport to the Golgi apparatus and ER [1].

FAQs & Troubleshooting Guide

Here are some common experimental issues and how to address them based on published research.

| Question | Finding & Solution |

|---|---|

| What if this compound does not protect my cells from ricin? | The protective effect is abolished in the presence of serum [1]. Pre-incubate and perform experiments in serum-free media. |

| How long should I pre-incubate cells with this compound? | Protection is observable after a 30-minute pre-incubation and improves after 2 hours [1]. A pre-incubation of at least 2 hours is recommended. |

| What is a working concentration for this compound? | A concentration of 10 µM in serum-free conditions provided strong protection against ricin, making the 50% inhibitory concentration (IC50) unmeasurable in the tested range [1]. |

| Does this compound affect general cellular health or protein synthesis? | This compound is well-tolerated. At 10 µM, it has only a minor effect on total protein synthesis over a 3-hour period [1]. |

| Is the effect of this compound permanent? | No. The inhibitory effect on autophagy and the protection against toxins are reversible upon removal of this compound from the medium [1]. |

Key Experimental Protocols

To ensure consistent and reproducible results with this compound, follow these methodologies derived from the literature.

Cell Pre-treatment and Ricin Intoxication Assay

This protocol is used to study the role of autophagy in toxin internalization or to establish this compound as a control.

- Procedure:

- Plate cells (e.g., HEp-2, PC3, or HeLa) and allow them to adhere.

- Replace growth media with serum-free media containing 10 µM this compound.

- Pre-incubate cells for 2 hours at 37°C and 5% CO₂.

- Add ricin (or other toxins like abrin, modeccin) to the medium without removing this compound.

- Incubate for an additional 3 hours.

- Measure protein synthesis inhibition (e.g., using a radioactive or fluorescent metabolic labeling assay) and compare to control cells without this compound [1].

Confirming Retrograde Transport with Sulfation Assay

This method verifies if this compound acts at a step after the toxin has reached the Golgi apparatus.

- Procedure:

- Use engineered ricin constructs containing a sulfation site (e.g., RS1 or RS2) [1].

- Pre-treat cells with this compound in serum-free media as in Protocol 1.

- Incubate cells with the ricin construct in the presence of radioactive sulfate (e.g., ⁵⁵SO₄).

- Lyse the cells and immunoprecipitate the ricin A-chain.

- Analyze the immunoprecipitates using SDS-PAGE and autoradiography.

- Expected Outcome: The appearance of sulfated and glycosylated (higher molecular weight) A-chain bands in this compound-treated samples indicates the toxin successfully reached the trans-Golgi and ER [1].

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in a typical experiment investigating this compound's effect on ricin intoxication.

Mechanisms of Action & Logical Pathway

The diagram below summarizes the intracellular pathway of ricin and the specific step where this compound interferes to prevent intoxication.

References

EACC Experimental Parameters

For researchers planning experiments, the table below summarizes the key parameters for EACC use based on a cited study in head and neck cancer cells (FaDu cell line) [1].

| Parameter | Specification / Value |

|---|---|

| Recommended Working Concentration | 10 µM [1] |

| Treatment Duration | 24 hours [1] |

| Solvent | DMSO (from supplier MedChemExpress) [1] |

| Biological Target | SNARE protein Stx17 (autophagosome-lysosome fusion) [1] |

| Primary Effect | Blocks autophagic flux, altering protein content of PS-positive EVs [1] |

| Cell Line Tested (Example) | FaDu (hypopharyngeal squamous cell carcinoma) [1] |

| Cell Viability Post-Treatment | 98.1% - 99.9% (at tested concentrations) [1] |

Frequently Asked Questions (FAQs)

Here are answers to common experimental questions based on the available data.

Q1: What is the primary application of this compound in research? this compound is used to selectively inhibit a late stage of autophagy. It is particularly valuable for studying how the blockade of autophagosome-lysosome fusion affects the composition and function of extracellular vesicles (EVs) and subsequent cell-to-cell communication, especially in the tumor microenvironment [1].

Q2: Does this compound affect cell viability? In the referenced study on FaDu cells, a 24-hour treatment with this compound and other autophagy modulators did not significantly reduce cell viability, which remained very high (98.1% to 99.9%) across treatments [1]. However, viability should be empirically verified for your specific cell type and conditions.

Q3: How does this compound compare to other autophagy inhibitors? this compound has a specific mechanism. Unlike Bafilomycin A1 (which inhibits V-ATPase and affects lysosomal acidification) or Hydroxychloroquine (HCQ, which acts as a weak base causing lysosomal stress), this compound reversibly and selectively inhibits the Stx17 SNARE complex, making it a more targeted tool for studying the fusion step [1].

Troubleshooting Guide

Issue 1: Unexpected or absent effect on autophagy markers.

- Potential Cause: Ineffective concentration, degraded compound, or cell line-specific resistance.

- Solution:

- Verify the stock solution is stored correctly and has not undergone repeated freeze-thaw cycles.

- Perform a dose-response curve to establish the optimal concentration for your specific cell model.

- Use a positive control inhibitor (like Bafilomycin A1) to confirm your system's responsiveness to autophagic blockade [1].

Issue 2: High cell death upon treatment.

- Potential Cause: Cytotoxicity from the solvent (DMSO) or the compound itself at the chosen concentration.

- Solution:

- Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.1%).

- Reduce the concentration of this compound and check viability over a shorter time course.

- Confirm the effect is specific to this compound by testing other autophagy inhibitors with different mechanisms [1].

Issue 3: Difficulties in interpreting EV data post-treatment.

- Potential Cause: this compound significantly alters the protein content of EVs, which may require more detailed analysis.

- Solution: The study indicates that autophagy modulators like this compound can change the levels of proteins like SQSTM1 and TGFβ1 pro-protein in EVs. A comprehensive proteomic analysis of isolated EVs is recommended to understand the full scope of changes induced by this compound treatment [1].

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for using this compound to study its effects on extracellular vesicles, based on the methodology from the research paper [1].

Advice for Protocol Development

- Confirmatory Assays: Always include assays to confirm autophagy inhibition in your specific model, such as monitoring LC3-II accumulation via western blot (when combined with lysosome inhibitors) or using tandem fluorescent LC3 reporters.